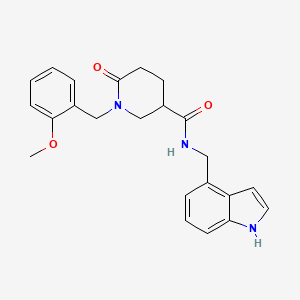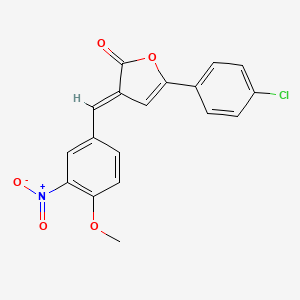
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential as a treatment for a variety of neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that helps to regulate the activity of neurons in the brain, and abnormalities in GABA signaling have been implicated in a number of neurological disorders, including epilepsy, anxiety, and depression.
作用機序
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce the activity of neurons and decrease seizure activity. In addition, GABA is known to have a calming effect on the brain, and increasing its levels may help to reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. By increasing the levels of GABA, this compound can help to reduce the activity of neurons and decrease seizure activity. In addition, GABA is known to have a calming effect on the brain, and increasing its levels may help to reduce symptoms of anxiety and depression. This compound has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide for laboratory experiments is its high potency and specificity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in the brain, and for developing new treatments for neurological disorders. However, the complex synthesis of this compound and its potential toxicity and side effects must be carefully considered when using the compound in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential as a treatment for neurological disorders. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential than this compound. In addition, further studies are needed to determine the optimal dosing and administration of this compound for different neurological disorders, and to investigate its long-term safety and efficacy. Finally, research is needed to explore the potential of this compound in combination with other therapies, such as antiepileptic drugs or antidepressants, to enhance its therapeutic effects.
合成法
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of several hazardous chemicals, including flammable solvents, strong acids, and reactive intermediates, and must be carried out under carefully controlled conditions to ensure that the product is pure and safe for use in research. The synthesis of this compound is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
科学的研究の応用
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of extensive scientific research, with studies conducted in both animal models and human subjects. The compound has been shown to have potential as a treatment for a variety of neurological disorders, including epilepsy, anxiety, and depression. In animal models, this compound has been shown to reduce seizure activity and increase GABA levels in the brain, suggesting that it may be effective in treating epilepsy. In human studies, this compound has been shown to be safe and well-tolerated, and has demonstrated promising results in reducing symptoms of anxiety and depression.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKXEFWJCLVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B6031546.png)

![1-(4-methoxyphenyl)-4-{1-[(1-phenylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031558.png)



![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)